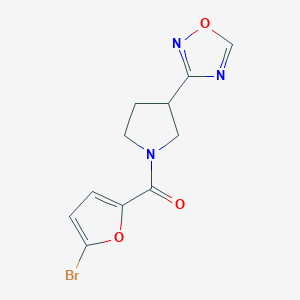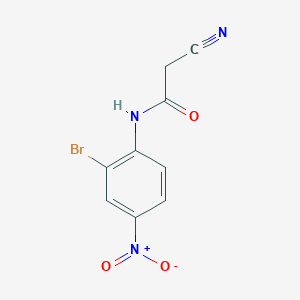
N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring, then introducing the nitro, bromo, cyano, and acetamide groups in subsequent reactions. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, with the bromo and nitro substituents in the ortho position, and the cyanoacetamide group attached to the phenyl ring. The exact spatial arrangement would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the bromo group could undergo nucleophilic substitution, and the cyano and acetamide groups could participate in various addition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis and Pharmacological Applications
- Leuckart Synthesis : N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide derivatives have been synthesized via multi-step reactions, including the Leuckart reaction. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, attributed to the presence of bromo, tert-butyl, and nitro groups in their structure (Rani, Pal, Hegde, & Hashim, 2016).
Heterocyclic Compound Synthesis
- Antimicrobial Agents : A study aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Reactions and Transformations
- Formation of Heterocycles : Investigations into the formation of heterocycles using this compound derivatives have revealed interesting chemical transformations and potential applications in creating new chemical structures (Sunder & Peet, 1979).
Material Science Applications
- Epoxy Resin Curing : Cyanoacetamides, including this compound derivatives, have been used as novel curing agents for epoxy resins. They demonstrate potential in producing clear, tough solids with desirable mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Biomedical Research
- Antidiabetic Potential : Certain derivatives of this compound have been studied for their antidiabetic potential. They demonstrated significant inhibition of the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMEPYDRFOIEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

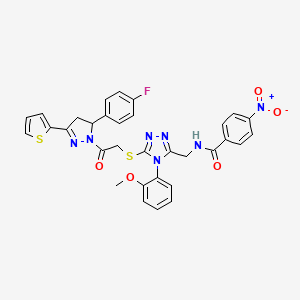
![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
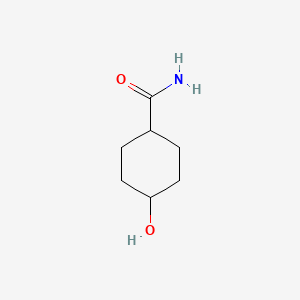
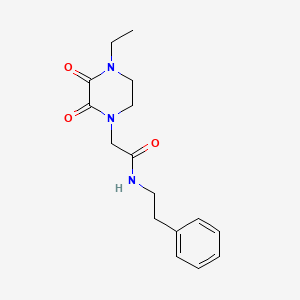
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)
![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
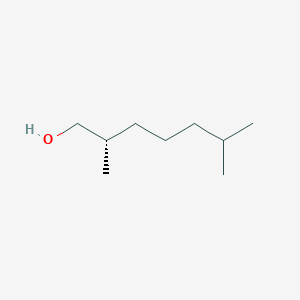
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
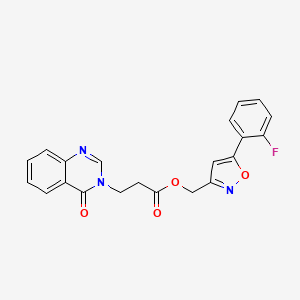
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
